

Physicochemical Properties of Chlorinated 3-Formylchromones: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of chlorinated 3-formylchromones, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, spectral characteristics, solubility, lipophilicity, and reactivity, supported by experimental protocols and data presented in a clear, comparative format.

Core Physicochemical Properties

Chlorinated 3-formylchromones are crystalline solids with characteristic melting points and spectral properties. The introduction of chlorine atoms to the benzopyran ring influences their electronic nature, which in turn affects their physicochemical behavior and biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for two prominent examples: 6-chloro-3-formylchromone and 6,8-dichloro-3-formylchromone.

Property	6-Chloro-3-formylchromone	6,8-Dichloro-3-formylchromone
Molecular Formula	$C_{10}H_5ClO_3$	$C_{10}H_4Cl_2O_3$
Molecular Weight	208.60 g/mol	243.05 g/mol
Melting Point	166-168 °C[1][2]	170.4-172.5 °C[3]
Appearance	Wheat-colored shining powder[1]	Light yellow powder[3]
Solubility	Soluble in Chloroform[1][3]	Soluble in Chloroform[3]

Table 1: General Physicochemical Properties.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of chlorinated 3-formylchromones.

1H and ^{13}C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. While experimental data for 6,8-dichloro-3-formylchromone is not readily available in the literature, the expected chemical shifts can be predicted based on the analysis of 6-chloro-3-formylchromone and related structures. The proton NMR spectrum of 6-chloro-3-formylchromone is expected to show distinct signals for the aldehydic proton and the aromatic protons.[4] The aldehydic proton is typically observed as a singlet in the downfield region (δ 9.5-10.5 ppm).[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of chlorinated 3-formylchromones are characterized by strong absorption bands corresponding to the carbonyl groups of the aldehyde and the γ -pyrone ring.

Spectral Data	6-Chloro-3-formylchromone	6,8-Dichloro-3-formylchromone (Predicted)
¹ H NMR (ppm)	Available through PubChem (CID 463777) [5]	Aldehydic proton (singlet, ~9.5-10.5 ppm), Aromatic protons (multiplets, ~7.5-8.5 ppm)
¹³ C NMR (ppm)	Available through PubChem (CID 463777) [5]	Carbonyl carbons (~170-190 ppm), Aromatic and vinylic carbons (~110-160 ppm)
IR (cm ⁻¹)	C=O (aldehyde and γ -pyrone), C=C (aromatic), C-O (ether), C-Cl	C=O (aldehyde and γ -pyrone), C=C (aromatic), C-O (ether), C-Cl

Table 2: Spectroscopic Data Summary.

Crystallographic Data

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The crystal structure of 6-chloro-3-formylchromone has been determined and is available in the Cambridge Structural Database (CSD).

Compound	CCDC Deposition Number	Empirical Formula	Space Group
6-Chloro-3-formylchromone	994454 [5]	C ₁₀ H ₅ ClO ₃	P2 ₁ /c

Table 3: Crystallographic Data for 6-Chloro-3-formylchromone.

Experimental Protocols

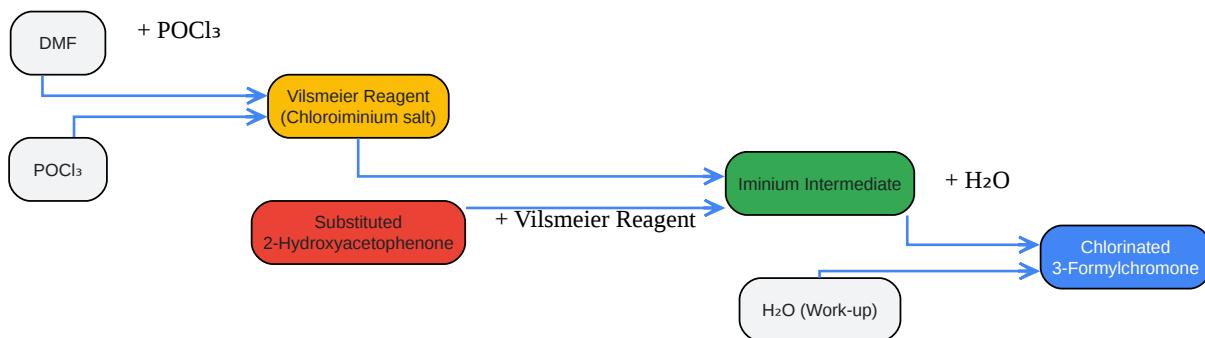
This section provides detailed methodologies for the synthesis and characterization of chlorinated 3-formylchromones.

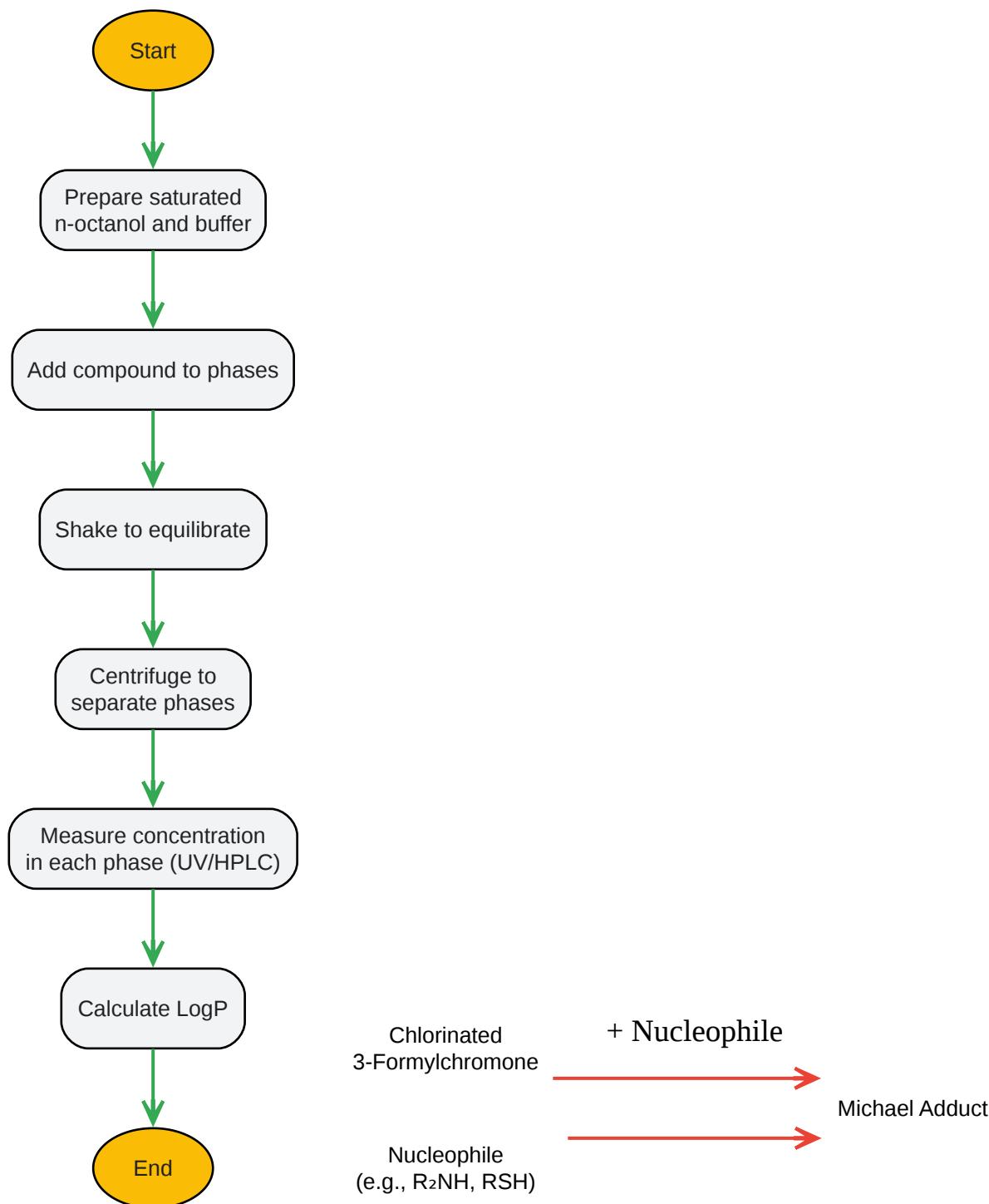
Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones.[6][7]

Protocol:

- Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
- Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at approximately 50 °C for 1 hour to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[6]
- Reaction with Substrate: Dissolve the appropriately substituted 2-hydroxyacetophenone (e.g., 5-chloro-2-hydroxyacetophenone for the synthesis of 6-chloro-3-formylchromone) in a minimal amount of DMF.
- Addition: Add the dissolved 2-hydroxyacetophenone dropwise to the Vilsmeier reagent with vigorous stirring.
- Reaction: Allow the reaction mixture to stir at room temperature overnight.
- Work-up: Decompose the reaction mixture by pouring it into ice-cold water.
- Isolation and Purification: Collect the resulting solid precipitate by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chlorinated 3-formylchromone.





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